molecular formula C13H8N2O3 B13345793 5-(3-Quinolyl)isoxazole-3-carboxylic Acid

5-(3-Quinolyl)isoxazole-3-carboxylic Acid

Cat. No.: B13345793
M. Wt: 240.21 g/mol
InChI Key: QBZZRGRSCWVOEH-UHFFFAOYSA-N
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Description

5-(Quinolin-3-yl)isoxazole-3-carboxylic acid is a heterocyclic compound that combines the structural features of quinoline and isoxazole Quinoline is a nitrogen-containing aromatic compound, while isoxazole is a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Quinolin-3-yl)isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of quinoline derivatives with isoxazole precursors under specific conditions. For instance, the condensation of quinoline-3-carboxylic acid with hydroxylamine hydrochloride in the presence of a base can yield the desired isoxazole ring .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems that facilitate the cyclization process. Metal-free synthetic routes are also explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-(Quinolin-3-yl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted quinoline and isoxazole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

5-(Quinolin-3-yl)isoxazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Quinolin-3-yl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the isoxazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects such as inhibition of cell proliferation in cancer .

Comparison with Similar Compounds

Uniqueness: 5-(Quinolin-3-yl)isoxazole-3-carboxylic acid is unique due to its combined quinoline and isoxazole structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various fields of research and application .

Properties

Molecular Formula

C13H8N2O3

Molecular Weight

240.21 g/mol

IUPAC Name

5-quinolin-3-yl-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C13H8N2O3/c16-13(17)11-6-12(18-15-11)9-5-8-3-1-2-4-10(8)14-7-9/h1-7H,(H,16,17)

InChI Key

QBZZRGRSCWVOEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C3=CC(=NO3)C(=O)O

Origin of Product

United States

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